molecular formula C5H6N2O4 B1204268 L-5-Carboxymethylhydantoin CAS No. 26184-53-2

L-5-Carboxymethylhydantoin

Cat. No.: B1204268
CAS No.: 26184-53-2
M. Wt: 158.11 g/mol
InChI Key: DQQLZADYSWBCOX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-5-Carboxymethylhydantoin is a derivative of hydantoin, a compound that belongs to the family of cyclic amides It is characterized by the presence of a carboxymethyl group attached to the hydantoin ring

Scientific Research Applications

L-5-Carboxymethylhydantoin has a wide range of applications in scientific research:

Safety and Hazards

The toxicological properties of L-5-Carboxymethylhydantoin have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek medical aid .

Biochemical Analysis

Biochemical Properties

L-5-Carboxymethylhydantoin plays a significant role in biochemical reactions, particularly in the hydrolysis of cyclic amides. It interacts with enzymes such as carboxymethylhydantoinase (EC 3.5.2.4), which catalyzes the conversion of this compound and water to N-carbamoyl-L-aspartate . This enzyme belongs to the hydrolase family, acting on carbon-nitrogen bonds other than peptide bonds. The interaction between this compound and carboxymethylhydantoinase is crucial for the breakdown of this compound, facilitating its role in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotic acid and ureidosuccinic acid . These interactions can lead to changes in gene expression and metabolic flux, impacting cellular function and overall metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. For instance, carboxymethylhydantoinase catalyzes the hydrolysis of this compound, resulting in the formation of N-carbamoyl-L-aspartate . This reaction is essential for the breakdown and utilization of this compound in metabolic pathways. Additionally, the compound may influence enzyme activity through inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential impact on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At higher doses, this compound can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the breakdown of cyclic amides and pyrimidine metabolism. The compound interacts with enzymes such as carboxymethylhydantoinase, facilitating its conversion to N-carbamoyl-L-aspartate . This reaction is a crucial step in the utilization of this compound in cellular metabolism, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its role in cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s role in biochemical reactions and metabolic pathways, affecting its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-5-Carboxymethylhydantoin can be synthesized through several methods. One common approach involves the reaction of hydantoin with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Hydantoin is dissolved in a suitable solvent, such as water or ethanol.
  • Chloroacetic acid is added to the solution, followed by the addition of a base, such as sodium hydroxide.
  • The reaction mixture is heated to promote the formation of this compound.
  • The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

L-5-Carboxymethylhydantoin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and carboxymethylhydantoinase enzyme.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the carboxymethyl group.

Major Products Formed

    Hydrolysis: N-carbamoyl-L-aspartate.

    Substitution: Various substituted hydantoin derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

L-5-Carboxymethylhydantoin can be compared with other hydantoin derivatives, such as:

    Allantoin: A naturally occurring hydantoin derivative involved in purine metabolism.

    L-5-Carboxyethylhydantoin: Similar to this compound but with an ethyl group instead of a methyl group.

    N-Methylhydantoin: A derivative with a methyl group attached to the nitrogen atom of the hydantoin ring.

Uniqueness

This compound is unique due to its specific structure, which includes a carboxymethyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLZADYSWBCOX-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26184-53-2
Record name 2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-5-Carboxymethylhydantoin
Reactant of Route 2
Reactant of Route 2
L-5-Carboxymethylhydantoin
Reactant of Route 3
Reactant of Route 3
L-5-Carboxymethylhydantoin
Reactant of Route 4
L-5-Carboxymethylhydantoin
Reactant of Route 5
L-5-Carboxymethylhydantoin
Reactant of Route 6
L-5-Carboxymethylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.